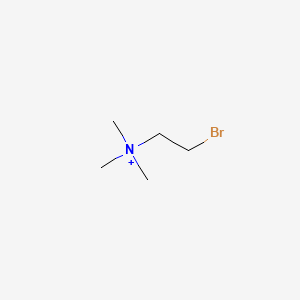

2-Bromoethyl(trimethyl)azanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromoethyl(trimethyl)azanium is a useful research compound. Its molecular formula is C5H13BrN+ and its molecular weight is 167.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Growth Regulation in Plants

Research has demonstrated that (2-bromoethyl)trimethylammonium bromide can influence plant growth by modulating physiological responses. In experiments involving wheat plants, this compound was shown to reduce plant height while increasing stem diameter. Notably, the compound's effects were antagonistic to those of gibberellin, a well-known plant growth hormone, suggesting that it may serve as a growth regulator under specific conditions .

Table 1: Effects of (2-Bromoethyl)trimethylammonium Bromide on Wheat Growth

| Concentration (M) | Height Reduction (mm) | Stem Diameter Increase (mm) |

|---|---|---|

| 10^-2 | 6 | 1.5 |

| 10^-3 | 9 | 2.0 |

| 10^-4 | 13 | 2.5 |

This table summarizes the observed effects on wheat seedlings treated with varying concentrations of the compound over a two-week period.

Biochemical Applications

Cysteine Modification

In biochemistry, (2-bromoethyl)trimethylammonium bromide has been utilized as a reagent for selectively blocking cysteine residues in proteins. This application is significant for studies involving protein modifications and the introduction of methyl-lysine analogs into recombinant proteins. The compound facilitates the alkylation of cysteine residues, allowing researchers to explore protein interactions and functionalities more effectively .

Table 2: Cysteine Alkylation Efficiency Using (2-Bromoethyl)trimethylammonium Bromide

| Reaction Type | Alkylating Agent | Efficiency (%) |

|---|---|---|

| Direct Alkylation | (2-bromoethyl)trimethylammonium bromide | 85 |

| Alternative Alkylating Agents | Various haloalkanes | Varies |

This table illustrates the efficiency of cysteine alkylation using different agents, highlighting the effectiveness of (2-bromoethyl)trimethylammonium bromide.

Materials Science Applications

Ferroelectric Properties

Recent studies have identified that derivatives of (2-bromoethyl)trimethylammonium exhibit ferroelectric properties, making them candidates for use in advanced materials such as molecular ferroelectrics. This property is attributed to their moderate phase transition temperatures and potential applications in electronic devices .

Table 3: Ferroelectric Properties of (2-Bromoethyl)trimethylammonium Derivatives

| Compound | Phase Transition Temperature (°C) | Application Potential |

|---|---|---|

| (2-bromoethyl)trimethylammonium bromide | Moderate (specific range needed) | Molecular Electronics |

| Other derivatives | Varies | Depends on structure |

This table summarizes the phase transition temperatures of various derivatives and their potential applications in electronics.

Safety and Handling Considerations

While (2-bromoethyl)trimethylammonium bromide has beneficial applications, it is crucial to recognize its toxicity profile. The compound is classified as toxic if inhaled or ingested and can cause severe skin burns and eye damage . Proper safety protocols must be adhered to when handling this compound in laboratory settings.

Propriétés

Numéro CAS |

10250-82-5 |

|---|---|

Formule moléculaire |

C5H13BrN+ |

Poids moléculaire |

167.07 g/mol |

Nom IUPAC |

2-bromoethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H13BrN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |

Clé InChI |

VQHMRKMHWCMMTG-UHFFFAOYSA-N |

SMILES canonique |

C[N+](C)(C)CCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.